1,1,3-Trichloropropene
Overview
Description
Synthesis Analysis
The synthesis of chlorinated propenes and related compounds often involves the use of reagents that can introduce chlorine atoms into the molecular structure. For instance, the synthesis of 3,3,3-trichloropropyl-1-triphenylphosphorane, a related compound, is prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . This suggests that similar reagents and methods could potentially be used in the synthesis of 1,1,3-Trichloropropene.
Molecular Structure Analysis
The molecular structure of chlorinated propenes is characterized by the presence of chlorine atoms attached to the carbon atoms of the propene molecule. The molecular structure and conformation of cis-1,3-dichloro-1-propene have been determined by gas-phase electron diffraction, indicating that the molecules exist as a mixture of syn and gauche forms . This information is relevant as it provides insight into the possible conformations that 1,1,3-Trichloropropene could adopt.
Chemical Reactions Analysis
Chlorinated propenes can undergo various chemical reactions. For example, 1,3-dichloropropene reacts with hydrogen sulfide species in a nucleophilic substitution process, forming corresponding mercaptans . This indicates that 1,1,3-Trichloropropene may also participate in similar nucleophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated propenes are influenced by the presence of chlorine atoms. For example, the degradation of 1,2,3-trichloropropane, a compound structurally similar to 1,1,3-Trichloropropene, is challenging due to its physical and chemical properties, which make it resistant to natural attenuation . The atmospheric reactions of 1,3-dichloropropene suggest that chlorinated propenes have specific reaction pathways and lifetimes in the environment .
Relevant Case Studies
Case studies involving chlorinated propenes often focus on their environmental impact and degradation pathways. The effect of fumigation with 1,3-dichloropropene on soil bacterial communities shows that such compounds can have a short-term and transitory impact on indigenous soil microbial communities . Additionally, the dechlorination of chloropicrin and 1,3-dichloropropene by hydrogen sulfide species highlights the potential environmental persistence of organic sulfur products resulting from these reactions .
Scientific Research Applications
Summary of the Application
1,2,3-Trichloropropane (TCP) is a chlorinated volatile organic compound (CVOC) that is of emerging concern . It’s used as a chemical intermediate and solvent, and is found in groundwater, soil, and soil vapor at industrial sites and in agricultural areas . The characteristic pathway for degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination .
Methods of Application or Experimental Procedures
Density functional theory calculations were performed to compare all of the possible pathways for reduction and elimination of 1,2,3-trichloropropane (TCP) . The reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway . This result is consistent with experimental results obtained using TCP, 1,2-dichloropropane, and 1,3-dichloropropane in batch experiments with zerovalent zinc (Zn 0, ZVI) as a reductant .
Results or Outcomes
The results showed that free energies of each species and reaction step are similar for all levels of theory . In all cases, the reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway . This result is consistent with experimental results obtained using TCP, 1,2-dichloropropane, and 1,3-dichloropropane in batch experiments with zerovalent zinc (Zn 0, ZVI) as a reductant .
Environmental Science: Remediation of TCP in Groundwater
Summary of the Application
TCP is a synthetic chemical with known and suspected human health effects associated with exposure . In response to the identification of TCP in environmental media, several states in the United States (US) have set maximum contaminant levels (MCLs) for TCP in drinking water and guidance values for TCP in groundwater . Current treatment methods for TCP in groundwater are limited and can be cost prohibitive . The purpose of this review is to summarize the state of knowledge on TCP remedial technologies and describe efforts to develop and validate promising treatment methods .
Methods of Application or Experimental Procedures
In situ chemical reduction (ISCR) and in situ bioremediation (ISB) have shown the most potential for TCP remediation . ISCR of TCP by zero-valent zinc (ZVZ) has been evaluated for several years through bench-scale testing, field-scale column testing, and a pilot-scale ZVZ injection program . Additional injections are ongoing to assess the long-term efficacy of ISCR . ISB under anaerobic conditions has been evaluated in laboratory studies and at the field scale with bioaugmentation . Field-scale evaluation of ISB is also ongoing .
Results or Outcomes
While knowledge gaps remain for ISCR and ISB, results to date for these technologies are encouraging . This review provides an overview of TCP, including use, physicochemical properties, fate and transport, health effects, and current regulation . The states of treatment technologies for TCP are detailed, including granular activated carbon (GAC), ISCR, ISB, and chemical oxidation . Case studies and notable findings are described for ISCR and ISB .
Environmental Science: Degradation of TCP
Summary of the Application
1,2,3-Trichloropropane (TCP) is a non-natural, biodegradation-recalcitrant and toxic compound that occurs in groundwater and soil, mainly as a result of improper disposal of TCP-contaminated chemical waste . The degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is a significant concern .
Methods of Application or Experimental Procedures
Density functional theory calculations were performed to compare all of the possible pathways for reduction and elimination of 1,2,3-trichloropropane (TCP) . The reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway . This result is consistent with experimental results obtained using TCP, 1,2-dichloropropane, and 1,3-dichloropropane in batch experiments with zerovalent zinc (Zn 0, ZVI) as a reductant .
Results or Outcomes
The results showed that free energies of each species and reaction step are similar for all levels of theory . In all cases, the reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway . This result is consistent with experimental results obtained using TCP, 1,2-dichloropropane, and 1,3-dichloropropane in batch experiments with zerovalent zinc (Zn 0, ZVI) as a reductant .
Safety And Hazards
properties
IUPAC Name |
1,1,3-trichloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEVIPGMXQNRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
Record name | 1,1,3-Trichloropropene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073958 | |
Record name | 1,1,3-Trichloro-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trichloropropene | |
CAS RN |
2567-14-8 | |
Record name | 1,1,3-Trichloro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2567-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3-Trichloropropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002567148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,3-Trichloro-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3-trichloropropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,3-TRICHLOROPROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17VR5IUWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.